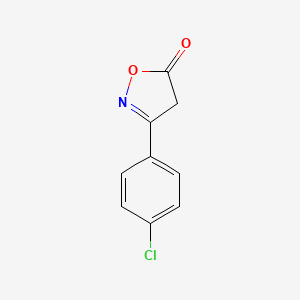
3-(4-Chlorophenyl)isoxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)isoxazol-5(4H)-one is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-(4-Chlorophenyl)isoxazol-5(4H)-one
The synthesis of this compound typically involves the reaction of hydroxylamine with appropriate carbonyl compounds. The method often employs green chemistry principles to enhance yield and reduce environmental impact. For instance, one study utilized a one-pot reaction involving ethyl acetoacetate and substituted aromatic aldehydes under mild conditions, resulting in high yields of isoxazole derivatives .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of isoxazole derivatives, including this compound. For example:
- Cell Line Studies : Compounds derived from isoxazoles were evaluated against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma). Certain derivatives exhibited significant cytotoxic effects, indicating their potential as anticancer agents .
- Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
Isoxazole derivatives have shown promising antimicrobial properties:
- Antibacterial Activity : Studies indicated that this compound demonstrated activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 40 to 70 µg/mL for various synthesized derivatives .
- Antifungal Activity : Some derivatives also exhibited antifungal activity against pathogens such as Candida albicans, suggesting their utility in treating fungal infections .
Case Study 1: Anticancer Evaluation
A comprehensive evaluation of a series of isoxazole derivatives was conducted to assess their anticancer properties. Among the tested compounds, several exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, highlighting their potential as novel anticancer drugs .
Case Study 2: Antimicrobial Screening
In a study focusing on the antimicrobial efficacy of isoxazole derivatives, compounds were screened against a panel of bacterial strains. The results indicated that certain derivatives not only matched but exceeded the efficacy of conventional antibiotics like Gentamycin, particularly against gram-positive bacteria .
| Compound Name | Cell Line Tested | IC50 (µM) | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|---|---|
| This compound | HepG2 | 15 | 50 | 30 |
| Compound A | HeLa | 12 | 40 | Not tested |
| Compound B | A549 | 10 | 60 | Not tested |
Table 2: Synthesis Conditions for Isoxazole Derivatives
| Reaction Conditions | Yield (%) | Solvent Used |
|---|---|---|
| Ethyl acetoacetate + Hydroxylamine | 85 | Water |
| Ethyl acetoacetate + Aldehyde | 90 | Agro-waste solvent |
| Hydroxylamine + Aromatic Aldehyde | 80 | Glycerol |
Analyse Chemischer Reaktionen
Ruthenium-Catalyzed Rearrangement
Under Ru(II) catalysis ([RuCl₂(p-cymene)]₂, 70°C in MeCN), 3-(4-chlorophenyl)isoxazol-5(4H)-one undergoes non-decarboxylative rearrangement to form pyrazole-4-carboxylic acids via a vinyl Ru-nitrenoid intermediate .
Example Transformation
-
Substrate: 4-(2-Hydroxyalkylidenyl)isoxazol-5(4H)-one
-
Product: Pyrazole-4-carboxylic acid
1,3-Dipolar Cycloaddition
The compound participates in 1,3-dipolar cycloaddition with alkene sulfonates to generate dihydroisoxazole derivatives. A one-pot method using NaCl/oxone achieves 85% yield under ultrasonication .
Reaction Pathway
-
Sulfonylation of allylic alcohol with benzenesulfonyl chloride.
-
Cycloaddition with p-chlorobenzaldoxime.
Diazocoupling and Azo Derivatives
Electrophilic substitution at the 4-position enables diazocoupling with aryl diazonium salts, producing 4-(arylazo)isoxazol-5-ones . For example:
Synthesis of 4-(4-Fluorophenylazo)-3-methyl-4H-isoxazol-5-one
Schiff Base Formation
The hydroxyl group in 3-(4-chlorophenylisoxazole-5-yl)methanol reacts with amines to form Schiff bases. Characteristic IR peaks at 3294 cm⁻¹ (O–H) and 1657 cm⁻¹ (C=N) confirm product formation .
Representative Reaction
-
Substrate: 3-(4-Chlorophenylisoxazole-5-yl)methanol
-
Product: Schiff base with primary amines
Stability and Functionalization
The chlorophenyl group enhances electrophilic substitution resistance but facilitates C–H activation under transition-metal catalysis. Comparative studies show:
Electronic Effects on Reactivity
| Derivative | Reactivity (vs Parent Compound) |
|---|---|
| 3-Methylisoxazolone | Lower thermal stability |
| 3-Furanylisoxazolone | Higher dipole moment |
Eigenschaften
CAS-Nummer |
25755-85-5 |
|---|---|
Molekularformel |
C9H6ClNO2 |
Molekulargewicht |
195.6 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-4H,5H2 |
InChI-Schlüssel |
NPFADJVBJNWTOJ-UHFFFAOYSA-N |
SMILES |
C1C(=NOC1=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1C(=NOC1=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















